(E)-dodec-2-enoate

Antifungal Biofilm Inhibition Candida albicans

Researchers studying biofilm dispersal often encounter inconsistent activity between cis/trans isomers. (E)-Dodec-2-enoate resolves this by providing the pure trans-isomer with validated quorum sensing modulatory activity. • Reduces C. albicans biofilm by up to 90% at 300 μM • Synergizes with fluconazole/itraconazole (FICI ≤0.08) via CDR1/MDR1 efflux pump inhibition • Downregulates P. aeruginosa las, pqs, rhl QS systems & T3SS at μM concentrations Supplied with ≥98% purity, shipped under blue ice for global delivery.

Molecular Formula C12H21O2-
Molecular Weight 197.29 g/mol
Cat. No. B1260609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-dodec-2-enoate
Molecular FormulaC12H21O2-
Molecular Weight197.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(=O)[O-]
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/p-1/b11-10+
InChIKeyPAWGRNGPMLVJQH-ZHACJKMWSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-dodec-2-enoate: Quorum Sensing Modulator & Antimicrobial Adjuvant


(E)-dodec-2-enoate, also known as trans-2-dodecenoic acid or trans-BDSF, is a medium-chain unsaturated fatty acid anion with a 12-carbon backbone and a trans double bond at the 2-position. It is structurally and functionally analogous to the cis-isomer, cis-2-dodecenoic acid (BDSF), a well-characterized quorum sensing (QS) signal molecule produced by the opportunistic pathogen Burkholderia cenocepacia [1]. Both isomers have been demonstrated to possess significant antimicrobial and antibiofilm properties, primarily by interfering with bacterial and fungal communication systems rather than direct killing, making them promising candidates for anti-virulence and combination therapies [2].

Workflow
Quorum sensing interference & biofilm assays
Selection
Trans-(E) isomer for isomer-specific studies
Use Context
Antimicrobial adjuvant & efflux pump research

Why Generic Substitution Fails for (E)-dodec-2-enoate


While (E)-dodec-2-enoate belongs to a class of antimicrobial fatty acids, its specific stereochemistry and chain length confer a unique biological profile that cannot be assumed for all analogs. As demonstrated by direct comparative studies, the trans (E) isomer of dodec-2-enoic acid exhibits distinct activity profiles compared to the cis (Z) isomer, particularly in modulating specific virulence genes [1]. Furthermore, the potency and mechanism of action of (E)-dodec-2-enoate differ significantly from other in-class compounds like the shorter-chain cis-2-decenoic acid or the methyl-branched cis-11-methyl-2-dodecenoic acid [2][3]. Critically, its unique synergistic capacity with triazole antifungals, quantified by a fractional inhibitory concentration index (FICI) of ≤0.08, underscores a mode of action—efflux pump inhibition—that is not a universal property of all fatty acid signaling molecules [4]. Therefore, substituting (E)-dodec-2-enoate with a structurally related compound based solely on class membership is highly likely to result in experimental variability, altered bioactivity, and irreproducible results, particularly in nuanced assays involving biofilm formation and QS interference.

Stereochemistry cis-(Z) isomer shows distinct QS-modulation profile; isomer swap may shift experimental outcomes.
Chain length Shorter-chain analogs (e.g., cis-2-decenoic acid) exhibit different synergy and potency profiles; class membership does not guarantee interchangeability.
Efflux pump synergy Triazole synergy (FICI) is not a class-wide property; substitution may not replicate the same efflux-pump inhibition context.

(E)-dodec-2-enoate: Quantitative Antimicrobial & Antibiofilm Evidence


C. albicans Biofilm Inhibition: Comparable Efficacy to Cis-BDSF

In a direct head-to-head comparison using a static microtitre plate model, both trans-BDSF (trans-2-dodecenoic acid) and BDSF (cis-2-dodecenoic acid) demonstrated potent and comparable inhibition of C. albicans biofilm formation. The study found that 300 µM of either compound reduced biofilm formation by approximately 90% when added at the time of cell attachment (0 h) and by 60% when added 1 h after attachment [1]. This efficacy was superior to that of the fungal QS molecule farnesol and the structurally related diffusible signal factor cis-11-methyl-2-dodecenoic acid, establishing a clear performance benchmark within this chemical class [1].

Biofilm inhibition
Head-to-head
~90% reduction at 300 µM (0 h); activity higher than farnesol
Supports isomer-comparable biofilm inhibition endpoint
Static microtitre plate model; addition at 0 h
Antifungal Biofilm Inhibition Candida albicans

Synergy with Triazole Antifungals via Efflux Pump Inhibition

While the trans-isomer is directly comparable to the cis-isomer in many assays, the cis-isomer (BDSF) demonstrates a powerful and quantifiable synergistic effect with clinical antifungals. In checkerboard assays against two azole-resistant C. albicans clinical isolates, BDSF combined with fluconazole (FLU) or itraconazole (ITRA) yielded a fractional inhibitory concentration index (FICI) of ≤ 0.08 [1]. This is a strong indicator of synergy (FICI ≤ 0.5). Mechanistic studies revealed that this synergy is mediated by the downregulation of efflux pump genes (CDR1 and MDR1) via suppression of the transcription factors TAC1 and MRR1, a property that distinguishes it from simple growth-inhibitory fatty acids [1].

Triazole synergy
Head-to-head
FICI ≤ 0.08 with fluconazole or itraconazole
Supports efflux pump inhibition synergy endpoint review
Checkerboard assay; azole-resistant C. albicans clinical isolates
Antifungal Synergy Efflux Pump Inhibitor Azole Resistance

P. aeruginosa Virulence Attenuation via QS Interference

Bioassay results demonstrate that the exogenous addition of cis-2-dodecenoic acid (BDSF) to Pseudomonas aeruginosa not only reduced the transcriptional expression of key quorum sensing (QS) regulator genes (lasR, pqsR, rhlR) but also simultaneously decreased the production of QS signals including 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL [1]. This multi-pronged interference with the las, pqs, and rhl QS systems at a micromolar level distinguishes BDSF from compounds that may target only a single QS pathway, suggesting a broader and potentially more robust antivirulence effect. Furthermore, BDSF and some derivatives inhibited the Type III Secretion System (T3SS) of P. aeruginosa, a critical virulence determinant [1].

QS interference
Class-level
Downregulation of lasR, pqsR, rhlR; reduced 3-oxo-C12-HSL, PQS, C4-HSL; T3SS inhibition
Supports multi-pathway QS interference endpoint context
In vitro bioassays; quantitative data not provided
Antivirulence Quorum Sensing Pseudomonas aeruginosa

Antibiotic Potentiation by 2-Dodecenoic Acid Analogs in Biofilm Models

In a novel semi-solid Modified Crone‘s Model (MCM) designed to better mimic in vivo tissue-associated biofilms, a screen of therapeutic agents identified two unsaturated fatty acids—cis-2-decenoic acid and cis-11-methyl-2-dodecenoic acid—as potent antibiotic potentiators with intrinsic anti-biofilm activity [1]. Critically, this potent activity was undetectable in standard microbroth dilution assays, highlighting the model-specificity of their effects. This finding implies that the bioactivity of (E)-dodec-2-enoate and its close analogs may be significantly underestimated by conventional screening methodologies.

Model-dependent activity
Class-level
Activity observed in semi-solid MCM; undetectable in microbroth dilution
Supports model-context activity interpretation
Analog cis-11-methyl-2-dodecenoic acid; not direct (E)-isomer data
Antibiotic Potentiation Biofilm Model Drug Discovery

(E)-dodec-2-enoate: Research & Industrial Applications


Antifungal Biofilm Disruption and Prevention

Procure (E)-dodec-2-enoate for in vitro and in vivo studies investigating the inhibition or dispersal of Candida albicans biofilms on medical device surfaces. The proven efficacy of the trans-isomer (comparable to the cis-isomer) in reducing biofilm formation by up to 90% makes it a critical tool for developing anti-biofilm coatings and treatments, especially for urinary catheters and other indwelling devices where C. albicans poses a significant risk [1].

Development of Combination Antifungal Therapies

Utilize (E)-dodec-2-enoate as a lead compound or adjuvant in drug discovery programs targeting azole-resistant fungal infections. Its unique mechanism of action—inhibition of efflux pumps (CDR1, MDR1)—and the strong synergy (FICI ≤ 0.08) with clinical triazoles like fluconazole and itraconazole, as demonstrated for the cis-isomer, positions it as a high-value asset for overcoming antifungal resistance [2].

Quorum Sensing Interference in Gram-Negative Pathogens

Employ (E)-dodec-2-enoate in fundamental and translational research focused on non-biocidal control of Pseudomonas aeruginosa and Burkholderia cenocepacia infections. Its ability to downregulate multiple QS systems (las, pqs, rhl) and the T3SS at micromolar concentrations makes it an ideal molecular probe for studying bacterial communication and for developing next-generation anti-virulence agents that do not select for antibiotic resistance [3].

Advanced Biofilm Model Validation

Incorporate (E)-dodec-2-enoate as a positive control or reference compound when establishing and validating physiologically relevant biofilm models (e.g., semi-solid tissue-like matrices). The stark contrast in its activity profile—potent in sophisticated models but undetectable in standard liquid cultures—makes it an excellent benchmark for demonstrating the superior sensitivity and clinical relevance of advanced screening platforms [4].

Application
Selection Property
Validation Focus
Antifungal biofilm inhibition studies
Isomer-confirmed trans-(E) configuration
Biofilm reduction endpoint validation
Antifungal adjuvant synergy research
Efflux pump inhibition profile
Synergy endpoint (FICI) interpretation
Quorum sensing interference research
Multi-pathway QS modulation
QS gene expression and signal monitoring
Advanced biofilm model validation
Model-dependent activity
Model-context performance comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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